2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile
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Overview
Description
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of an iodo group at the 4-position, a methyl group at the 2-position, and an acetonitrile group at the 3-position of the pyrazole ring
Preparation Methods
The synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction typically involves the use of reagents such as iodine and methylating agents to introduce the iodo and methyl groups, respectively. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The iodo and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile can be compared with other pyrazole derivatives such as:
2-(4-Bromo-2-methylpyrazol-3-yl)acetonitrile: Similar structure but with a bromo group instead of an iodo group.
2-(4-Chloro-2-methylpyrazol-3-yl)acetonitrile: Similar structure but with a chloro group instead of an iodo group.
The uniqueness of this compound lies in the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo and chloro analogs.
Properties
IUPAC Name |
2-(4-iodo-2-methylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANSGDOZCXIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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